2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Scientific Research Applications
2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
The mode of action of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming reactions . The compound’s interaction with its targets could lead to changes in these pathways, resulting in the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that similar compounds are only marginally stable in water , which could impact their bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in Suzuki–Miyaura cross-coupling reactions . By participating in these reactions, the compound could facilitate the formation of new carbon–carbon bonds , leading to the synthesis of new organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can significantly influence the rate of reaction . Moreover, these compounds are only marginally stable in water , suggesting that their action and stability could be affected by the presence of water or other solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where butyl bromide reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the butoxyphenyl group can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, sulfonyl chlorides, Lewis acid catalysts.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the butoxy and dimethyl groups, resulting in different chemical and biological properties.
6,8-Dimethylquinoline-4-carboxylic acid: Lacks the butoxyphenyl group, affecting its reactivity and applications.
2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid: Similar structure but with a methoxy group instead of a butoxy group, leading to different chemical behavior.
Uniqueness
2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to the presence of the butoxyphenyl group, which imparts specific chemical properties and potential biological activities. This structural feature distinguishes it from other quinoline derivatives and contributes to its versatility in various scientific applications.
Properties
IUPAC Name |
2-(3-butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-4-5-9-26-17-8-6-7-16(12-17)20-13-19(22(24)25)18-11-14(2)10-15(3)21(18)23-20/h6-8,10-13H,4-5,9H2,1-3H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWQQBSQOWCJFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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